Product packaging for 3-Methylthiophene-2-carbonitrile(Cat. No.:CAS No. 55406-13-8)

3-Methylthiophene-2-carbonitrile

Cat. No.: B1580989
CAS No.: 55406-13-8
M. Wt: 123.18 g/mol
InChI Key: ALZHYEITUZEZMT-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene (B33073) Derivatives in Chemical Sciences

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in various scientific fields. ontosight.aiontosight.ai These sulfur-containing aromatic compounds are structurally similar to benzene (B151609), which often allows them to be used as bioisosteres in medicinal chemistry, where a thiophene ring replaces a benzene ring without a loss of biological activity. wikipedia.org This has led to their use as building blocks in numerous pharmaceuticals and agrochemicals. wikipedia.org

The versatility of thiophene derivatives extends to materials science, where they are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.org Their unique electronic and optical properties make them valuable components in modern electronic devices. rsc.orgquinoline-thiophene.com Furthermore, the reactivity of the thiophene ring allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of complex molecules. rsc.org

Thiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov This has made them a "privileged pharmacophore" in drug discovery, with numerous thiophene-containing drugs approved by the US FDA. nih.gov

Historical Overview of Relevant Thiophene Carbonitrile Research

The history of thiophene itself dates back to 1882, when it was discovered by Viktor Meyer as an impurity in benzene. ontosight.aiwikipedia.org The initial synthesis of thiophene involved the reaction of acetylene (B1199291) with elemental sulfur. wikipedia.org Over the years, various synthetic methods have been developed, including the Paal-Knorr synthesis and the Gewald reaction, which are classic methods for preparing thiophenes. wikipedia.orgrsc.org

The introduction of the carbonitrile (-CN) group to the thiophene ring to form thiophene carbonitriles opened up new avenues of research. Thiophene-2-carbonitrile, a closely related compound, can be synthesized by reacting thiophene with cyanogen (B1215507) bromide or by dehydrating thiophene-2-carboxamide. ontosight.ai The nitrile group is a versatile functional group that can be converted into other functionalities, further expanding the synthetic utility of these compounds. ontosight.ai

A notable example of a thiophene carbonitrile derivative is 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, also known as ROY (red-orange-yellow). wikipedia.org First disclosed in the 1990s as an intermediate in the synthesis of the drug olanzapine, ROY has been extensively studied for its remarkable ability to exist in multiple crystalline polymorphic forms. wikipedia.org

Current Research Landscape and Emerging Areas for 3-Methylthiophene-2-carbonitrile

Current research on this compound and related thiophene derivatives is highly interdisciplinary, spanning medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, there is a continued focus on designing and synthesizing novel thiophene-based compounds with enhanced therapeutic properties and reduced side effects. nih.gov For instance, researchers are exploring thiophene derivatives as inhibitors of specific enzymes or as modulators of biological receptors. nih.gov

In materials science, this compound is investigated for its potential in creating materials with unique optical and electronic properties. chemshuttle.com Its meta-substitution pattern is of particular interest for applications in nonlinear optics. chemshuttle.com The development of new synthetic methodologies, including metal-catalyzed and metal-free approaches, continues to be an active area of research, aiming for more efficient and environmentally friendly ways to produce these compounds. rsc.org

Emerging areas of research include the use of computational methods, such as structural bioinformatics and molecular dynamics, to predict the properties and biological activities of new thiophene derivatives. nih.gov This computational approach aids in the rational design of molecules with specific functions. nih.gov The synthesis of more complex thiophene-based structures, such as trimers, is also gaining attention for their potential bioapplications. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 55406-13-8 nist.govthermofisher.comfishersci.ca
Molecular Formula C₆H₅NS nist.govthermofisher.comfishersci.ca
Molecular Weight 123.18 g/mol chemshuttle.comnist.gov
Appearance Clear colorless to pale yellow liquid thermofisher.com
Boiling Point 91-93 °C at 12 mmHg fishersci.cafishersci.se
Refractive Index 1.5505-1.5555 @ 20°C thermofisher.com
SMILES CC1=C(SC=C1)C#N thermofisher.comfishersci.ca
InChI Key ALZHYEITUZEZMT-UHFFFAOYSA-N nist.govthermofisher.comfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS B1580989 3-Methylthiophene-2-carbonitrile CAS No. 55406-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZHYEITUZEZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334696
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55406-13-8
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylthiophene 2 Carbonitrile and Its Precursors

Direct Synthesis Routes to 3-Methylthiophene-2-carbonitrile

Direct synthetic routes aim to construct the this compound molecule in a limited number of steps, ideally through one-pot procedures or efficient multi-step sequences starting from readily available thiophene (B33073) precursors.

One-Pot Synthetic Procedures

While a specific one-pot synthesis for this compound is not extensively documented, related one-pot methodologies for substituted thiophenes, such as the Gewald reaction, offer a conceptual framework. The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. Conceptually, a modification of this reaction, perhaps starting with a precursor that could generate the 3-methyl scaffold and a suitable cyanating agent, could be envisioned as a potential one-pot route.

Another potential one-pot approach involves the Vilsmeier-Haack reaction. This reaction is primarily used for formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com However, it has been shown that the Vilsmeier reagent can be utilized in the conversion of electron-rich aromatics into nitriles in a single pot. organic-chemistry.org This suggests a possible, though currently not explicitly reported, one-pot synthesis of this compound from 3-methylthiophene (B123197).

Multi-Step Approaches from Thiophene Precursors

A common and effective multi-step approach to this compound involves the cyanation of a pre-functionalized 3-methylthiophene derivative, typically a halogenated one. This strategy leverages the relative ease of introducing a leaving group at the 2-position of the thiophene ring, which can then be displaced by a cyanide nucleophile.

One such pathway begins with the bromination of 3-methylthiophene. The subsequent cyanation of the resulting 2-bromo-3-methylthiophene (B51420) can be accomplished using various cyanide reagents, often with the aid of a transition metal catalyst. Palladium-catalyzed cyanation reactions of aryl halides are a well-established method for the formation of aryl nitriles. wikipedia.org

Table 1: Cyanation of Halogenated Thiophenes

PrecursorCyanating AgentCatalyst/ConditionsProductReference
2-Bromo-3-methylthiopheneCuprous cyanide (CuCN)HeatThis compoundN/A
Aryl BromidesPotassium Ferricyanide (K₄[Fe(CN)₆])Palladium catalyst, baseAryl Nitriles wikipedia.org

Dehydration Reactions for Nitrile Formation

The dehydration of a primary amide is a classic and reliable method for the synthesis of nitriles. In the context of this compound, this involves the preparation of 3-methylthiophene-2-carboxamide (B1269094) and its subsequent dehydration.

The precursor, 3-methylthiophene-2-carboxamide, can be synthesized from 3-methyl-2-thiophenecarboxylic acid. The carboxylic acid is first converted to its acid chloride, which then reacts with ammonia (B1221849) to furnish the amide.

Several reagents can effect the dehydration of the amide to the nitrile. A common laboratory method involves the use of dehydrating agents like phosphorus pentoxide. More modern and milder methods utilize reagents such as trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.org TFAA is a powerful dehydrating agent and can be used to convert primary amides to nitriles, often under mild conditions. wikipedia.org

Synthesis of Key Intermediates for this compound

The synthesis of this compound often proceeds through key intermediates, namely the corresponding aldehyde or carboxylic acid. These intermediates can be prepared from simpler precursors and then converted to the nitrile functionality.

Preparation of 3-Methylthiophene-2-carboxaldehyde

3-Methylthiophene-2-carboxaldehyde is a crucial intermediate that can be converted to the nitrile via its oxime followed by dehydration. A primary method for the synthesis of this aldehyde is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org This reaction introduces a formyl group onto electron-rich heterocyclic rings like 3-methylthiophene using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

Conversion Strategies Involving Carboxylic Acid Derivatives (e.g., 3-Methylthiophene-2-carboxylic acid)

3-Methyl-2-thiophenecarboxylic acid is another pivotal intermediate. As mentioned in section 2.1.3, it serves as the starting material for the synthesis of 3-methylthiophene-2-carboxamide, which is then dehydrated to the target nitrile.

There are several routes to obtain 3-methyl-2-thiophenecarboxylic acid. One common method involves the lithiation of 3-methylthiophene followed by carboxylation with carbon dioxide. Alternatively, a Grignard reagent can be prepared from a halogenated 3-methylthiophene, such as 2-chloro-3-methylthiophene (B80250), which is then reacted with carbon dioxide. google.com A patent describes a method for producing 3-methyl-2-thiophenecarboxylic acid by reacting 2-chloro-3-methylthiophene with magnesium in the presence of an alkyl halide to form a Grignard reagent, followed by reaction with carbon dioxide and acidification. google.com

Another approach is the direct oxidation of 3-methylthiophene. However, this method can sometimes lead to mixtures of products or require harsh reaction conditions.

Table 2: Synthesis of 3-Methyl-2-thiophenecarboxylic acid

Starting MaterialReagentsProductReference
2-Chloro-3-methylthiophene1. Mg, alkyl halide2. CO₂3. Acid3-Methyl-2-thiophenecarboxylic acid google.com
3-Methylthiophene1. n-BuLi2. CO₂3-Methyl-2-thiophenecarboxylic acidN/A

Note: Specific yields and detailed reaction conditions may vary and are detailed in the cited literature.

Halogenation and Metallation Reactions in Precursor Synthesis

Halogenation and metallation are fundamental strategies for the regioselective functionalization of thiophene rings, enabling the introduction of various substituents required for building complex molecules. These reactions are pivotal in creating precursors for this compound.

Halogenation: Thiophene and its derivatives undergo electrophilic halogenation at a much faster rate than benzene (B151609), often occurring rapidly even at low temperatures. iust.ac.ir Careful control of reaction conditions is necessary to achieve selective mono- or di-substitution. iust.ac.ir For instance, 2-chloro- and 2-bromothiophenes can be produced under controlled conditions. iust.ac.ir The halogenation of alkylthiophenes can be performed with various reagents depending on the desired product (Cl, Br, or I). jcu.edu.au N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the successive halogenation of compounds like 3-n-hexylthiophene. jcu.edu.au This introduction of a halogen atom provides a reactive handle for subsequent cross-coupling reactions.

Interactive Table 1: Halogenation Reagents for Thiophene Precursors Press the button to interact with the table and view specific examples of halogenation reactions.

View Halogenation Data
ReagentSubstrate ExampleProduct ExampleConditionsReference
Bromine (Br₂)Thiophene2-Bromothiophene48% HBr, -25 to 5 °C iust.ac.ir
N-bromosuccinimide (NBS)3-n-hexylthiophene2-bromo-3-n-hexylthiophene--- jcu.edu.au
N-iodosuccinimide (NIS)2-bromo-3-n-hexylthiophene2-bromo-3-n-hexyl-5-iodothiophene--- jcu.edu.au
Iodine (I₂) / Nitric Acid (HNO₃)Thiophene2-Iodothiophene90 °C iust.ac.ir

Metallation: Metallation involves the replacement of a hydrogen atom (typically at the reactive α-position) on the thiophene ring with a metal, creating a potent organometallic nucleophile. This is often achieved through deprotonation using strong bases like n-butyllithium (n-BuLi) or via metal-halogen exchange. jcu.edu.au The resulting lithiated or Grignard reagents can then react with various electrophiles. researchgate.net For example, lithiation is a crucial step for introducing boronic esters onto the thiophene ring, which are precursors for Suzuki cross-coupling reactions. jcu.edu.au

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Kumada, and Stille reactions, are powerful tools for forming new carbon-carbon bonds. researchgate.netorganic-chemistry.org These reactions typically couple an organometallic reagent with a halothiophene, catalyzed by a palladium or nickel complex. jcu.edu.auresearchgate.net This allows for the precise construction of substituted thiophenes, which can be further elaborated into the target molecule.

Interactive Table 2: Metallation and Cross-Coupling Reactions for Thiophene Functionalization Press the button to interact with the table and view specific examples of metallation and cross-coupling reactions.

View Metallation & Cross-Coupling Data
Reaction TypeReagentsSubstrate ExampleProduct TypeCatalystReference
Lithiationn-BuLi / 1-bromooctaneThiophene2-octylthiophene--- jcu.edu.au
Grignard FormationEtMgCl / Amine (catalytic)Thiophene derivativesThienyl Grignard reagent--- researchgate.net
Suzuki CouplingBoronic ester2-bromo-3-n-octylthiopheneTerthiophenePd₂(dba)₃ jcu.edu.au
Kumada CouplingGrignard reagentChlorothiophenePoly(3-substituted thiophene)Nickel catalyst researchgate.net
Direct C-H ArylationAryl bromideThiopheneC2-arylated thiophenePalladium complex organic-chemistry.org

Green Chemistry Approaches and Process Optimization in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like thiophenes, aiming to reduce environmental impact and improve efficiency. nih.govresearchgate.net These approaches focus on minimizing waste, using less hazardous substances, and reducing energy consumption.

The industrial production of thiophene often involves high-temperature, vapor-phase cyclization methods. rsc.org Greener solution-based syntheses are being developed by changing solvents and catalysts. rsc.org The use of alternative solvents such as water, ionic liquids, or deep eutectic solvents offers a more environmentally benign alternative to traditional volatile organic compounds. researchgate.netrsc.org In some cases, solvent-free approaches are possible. rsc.org

Process optimization often involves enhancing energy efficiency. The application of microwaves has been shown to dramatically decrease reaction times for the Gewald synthesis from hours to mere minutes, while also improving yields. wikipedia.orgrsc.org Similarly, ultrasound activation has been employed as a green technique in catalyst-free conditions. researchgate.net

Multicomponent reactions, exemplified by the Gewald synthesis, are inherently green as they combine multiple synthetic steps into a single, efficient operation, thereby improving atom economy. organic-chemistry.orgnih.gov The development of heterogeneous catalysts, such as potassium fluoride (B91410) on alumina, further contributes to green process design by simplifying reaction work-up, improving selectivity, and enhancing safety compared to traditional homogeneous catalysts like diethylamine. rsc.org

Interactive Table 3: Green Chemistry Strategies in Thiophene Synthesis Press the button to interact with the table and view specific examples of green chemistry approaches.

View Green Chemistry Data
Green ApproachTechnique/ReagentBenefitApplication ExampleReference
Alternative EnergyMicrowave IrradiationReduced reaction time (to ~10 mins), improved yieldGewald Synthesis wikipedia.orgrsc.org
Alternative EnergyUltrasound ActivationCatalyst-free conditions, use of water as solventSynthesis of 2-aminothiophenes researchgate.net
Green SolventsDeep Eutectic SolventsGreen alternative to traditional ionic liquidsSynthesis of thiophene derivatives rsc.org
Heterogeneous CatalysisKF on AluminaImproved selectivity, easier work-up, enhanced safetyGewald Synthesis rsc.org
Process IntensificationMulticomponent ReactionsHigh atom economy, reduced waste, operational simplicityGewald Synthesis of 2-aminothiophenes organic-chemistry.orgnih.gov
Metal-Free SynthesisElemental Sulfur (S₈)Avoids transition-metal catalystsSynthesis of substituted thiophenes from alkynols organic-chemistry.org

Reactivity and Derivative Chemistry of 3 Methylthiophene 2 Carbonitrile

Chemical Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical modification, allowing for its conversion into other valuable functional groups such as amides and amines. wikipedia.orgnumberanalytics.com

Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. wikipedia.org Partial hydrolysis under mildly basic or acidic conditions can selectively produce the corresponding amide, 3-methylthiophene-2-carboxamide (B1269094). chemistrysteps.comcommonorganicchemistry.com For instance, controlled hydrolysis using hydrogen peroxide in a basic medium is a common method for this transformation. libretexts.org However, more vigorous conditions, such as heating with strong acids or bases, will typically lead to the complete hydrolysis of the nitrile, passing through the amide intermediate to form 3-methylthiophene-2-carboxylic acid. chemistrysteps.comlumenlearning.com

Reduction: The nitrile group can be readily reduced to a primary amine, yielding (3-methylthiophen-2-yl)methanamine. This transformation is crucial for introducing an aminomethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for this purpose. chemguide.co.uklibretexts.orglibretexts.org Alternative methods include catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or Raney nickel, although this may sometimes lead to secondary and tertiary amine byproducts. chemguide.co.ukcommonorganicchemistry.com Borane complexes, such as borane-THF (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), also serve as effective reagents for nitrile reduction. commonorganicchemistry.comorganic-chemistry.orgnih.gov

Other Reactions: The nitrile group can also participate in cycloaddition reactions, for example, [3+2] cycloadditions with azides to form tetrazole derivatives, further expanding its synthetic utility. numberanalytics.comresearchgate.net

Table 1: Summary of Common Transformations of the Nitrile Group

Transformation Reagents and Conditions Product
Partial Hydrolysis H₂O₂, NaOH (aq.); or mild acid (e.g., HCl at 40°C) 3-Methylthiophene-2-carboxamide
Full Hydrolysis H₃O⁺ or OH⁻, heat 3-Methylthiophene-2-carboxylic acid
Reduction 1. LiAlH₄ in ether/THF 2. H₂O workup (3-Methylthiophen-2-yl)methanamine
Catalytic Hydrogenation H₂, Pd, Pt, or Ni catalyst, high pressure/temp (3-Methylthiophen-2-yl)methanamine
Borane Reduction BH₃-THF or BH₃-SMe₂ (3-Methylthiophen-2-yl)methanamine

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The regioselectivity of substitution on the thiophene ring is governed by the directing effects of the existing substituents. The methyl group at the C3 position is an activating, ortho-para director, while the cyano group at the C2 position is a deactivating, meta director.

Electrophilic Substitution: In electrophilic aromatic substitution, the activating effect of the C3-methyl group directs incoming electrophiles primarily to the C5 position (para to the methyl group) and to a lesser extent, the C2 position, which is already substituted. libretexts.org The C5 position is the most electron-rich and sterically accessible site. The deactivating cyano group at C2 further disfavors substitution at the C3 and C4 positions. Therefore, electrophilic reactions like nitration, sulfonation, or halogenation are expected to occur predominantly at the C5 position. For instance, the halogenation of 3-methylthiophene (B123197) itself is known to yield the 2-halo and 5-halo derivatives, with the potential for di-halogenation at the 2 and 5 positions under forcing conditions. google.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the thiophene ring is generally less favorable than electrophilic substitution unless the ring is activated by potent electron-withdrawing groups and contains a suitable leaving group. uoanbar.edu.iqwikipedia.org The unsubstituted 3-methylthiophene-2-carbonitrile ring is not sufficiently electron-deficient to undergo SNAr readily. However, the introduction of a strong electron-withdrawing group, such as a nitro group, particularly at the C5 position, along with a good leaving group (e.g., a halogen) at another position, would significantly facilitate SNAr reactions. researchgate.netnih.gov Theoretical studies on substituted nitrothiophenes confirm that electron-withdrawing substituents like the cyano group enhance the ring's susceptibility to nucleophilic attack. nih.gov

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this context.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, enabling the formation of C-C bonds. libretexts.org A halogenated derivative of this compound, such as 5-bromo-3-methylthiophene-2-carbonitrile (B1395309), is an ideal substrate for this reaction. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at a specific position on the thiophene ring. For example, coupling 5-bromo-3-methylthiophene-2-carbonitrile with various arylboronic acids would yield a library of 5-aryl-3-methylthiophene-2-carbonitrile derivatives. Such reactions are typically performed using a palladium catalyst like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a solvent like dimethoxyethane. nih.gov Indeed, the synthesis of this compound itself is efficiently achieved via a palladium-catalyzed cyanation of 2-bromo-3-methylthiophene (B51420), demonstrating the utility of cross-coupling in building the core structure. jcu.edu.au

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For 3-substituted thiophenes, C-H functionalization typically occurs at the more acidic and sterically accessible C5 position. Research has shown that the reaction of 3-substituted thiophenes with aryl halides in the presence of a palladium or nickel catalyst and a suitable base can lead to regioselective C-H arylation at the C5-position. clockss.org

For example, a palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been developed for the selective synthesis of 2-arylated and 2,5-diarylated derivatives. nih.gov Other studies have focused on the C-H activation of thieno-fused systems, achieving functionalization at both the C2 and C3 positions of the thiophene moiety, highlighting the versatility of this strategy. mdpi.com These findings suggest that this compound could be directly arylated at the C5 position under appropriate catalytic conditions, bypassing the need for initial halogenation.

Synthesis and Reactivity of Substituted this compound Analogues

Halogenated derivatives of 3-methylthiophene are key intermediates for many of the coupling reactions described above. The synthesis of these compounds can be achieved through various methods. jcu.edu.au

Synthesis:

Bromination: The bromination of 3-methylthiophene with N-bromosuccinimide (NBS) in a solvent like a chloroform/acetic acid mixture can selectively produce 2-bromo-3-methylthiophene. Using two equivalents of NBS leads to the formation of 2,5-dibromo-3-methylthiophene.

Iodination: Iodination can be performed using N-iodosuccinimide (NIS) in acetic acid, which typically yields a mixture of 2-iodo- and 5-iodo-3-alkylthiophenes. jcu.edu.au

Chlorination: Chlorination can be achieved with reagents like sulfuryl chloride (SO₂Cl₂) in a polar solvent. jcu.edu.au

Once the halogen is in place, for example at the C5 position (5-halo-3-methylthiophene-2-carbonitrile), it serves as a handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions as detailed in section 3.3.1. These halogenated derivatives are crucial precursors for building more complex molecules based on the this compound scaffold. jcu.edu.au

Table 2: Selected Halogenation Methods for 3-Methylthiophene

Halogen Reagent Primary Product(s)
Bromine N-Bromosuccinimide (1 eq.) 2-Bromo-3-methylthiophene
Bromine N-Bromosuccinimide (2 eq.) 2,5-Dibromo-3-methylthiophene
Iodine N-Iodosuccinimide Mixture of 2-iodo- and 5-iodo-3-methylthiophene
Chlorine Sulfuryl Chloride (SO₂Cl₂) Chloro-3-methylthiophenes

Amino- and Alkoxy-Substituted Derivatives

The synthesis of amino-substituted thiophenes often involves the Gewald reaction, which is a multicomponent reaction condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. sciforum.net For instance, the Knoevenagel condensation of an acetophenone (B1666503) derivative with malononitrile, followed by reaction with sulfur, yields 2-aminothiophene-3-carbonitrile (B183302) derivatives. sciforum.net These 2-aminothiophene derivatives, containing both a cyano (CN) and an amino (NH2) group, are versatile intermediates for synthesizing more complex heterocyclic compounds. sciforum.net

Another approach to synthesizing aminothiophene derivatives is by reacting α,β-dihalogenonitriles with thioglycolic acid esters in the presence of an alkaline condensing agent, such as an alkali metal alcoholate. google.com This method leads to the formation of 3-aminothiophene-2-carboxylic acid esters. google.com Furthermore, 3-aminothiophenes can be prepared by reacting a 3-oxotetrahydrothiophene with a hydroxylamine (B1172632) acid-addition salt in a polar, inert solvent. google.com This reaction is particularly effective for precursors having a 4-alkoxycarbonyl substituent. google.com

The introduction of alkoxy groups can also be achieved through various synthetic routes. While direct alkoxylation of this compound is not prominently detailed, related syntheses, such as the preparation of 2-thiopheneacetic acid derivatives, can involve intermediates with alkoxy groups. google.com

Table 1: Selected Synthetic Routes to Aminothiophene Derivatives

Starting MaterialsReagentsProduct TypeReference
Acetophenone, Malononitrile, SulfurAmmonium (B1175870) acetate (B1210297), Base2-Amino-4-phenylthiophene-3-carbonitrile sciforum.net
α,β-Dihalogenonitrile, Thioglycolic acid esterAlkaline condensing agent (e.g., Sodium ethylate)3-Aminothiophene-2-carboxylic acid ester google.com
3-OxotetrahydrothiopheneHydroxylamine hydrochloride3-Aminothiophene google.com

Carboxylic Acid and Ester Analogues

The nitrile group of this compound can be converted into a carboxylic acid or an ester, which are valuable synthetic intermediates. The primary method for this transformation is hydrolysis.

Hydrolysis to Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is achieved through hydrolysis, which can be performed under acidic or alkaline conditions. libretexts.orgchemguide.co.uk

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgbyjus.com The reaction proceeds through an amide intermediate to form the carboxylic acid and an ammonium salt. chemguide.co.ukbyjus.com For this compound, this would yield 3-methylthiophene-2-carboxylic acid. bldpharm.comnih.gov

Alkaline Hydrolysis : The nitrile is heated under reflux with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk This process initially forms a salt of the carboxylic acid (e.g., sodium 3-methylthiophene-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Table 2: General Conditions for Nitrile Hydrolysis

Hydrolysis TypeReagentsIntermediateFinal Product (after workup)Reference
Acid-CatalyzedDilute HCl, Heat (reflux)AmideCarboxylic Acid libretexts.orgbyjus.com
Base-CatalyzedNaOH solution, Heat (reflux); then H+AmideCarboxylate Salt; then Carboxylic Acid libretexts.orgchemguide.co.uk

Esterification

Once the carboxylic acid is obtained, it can be converted to various ester analogues. Fischer esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Alternatively, ester derivatives can sometimes be synthesized more directly. For example, 3-aminothiophene-2-carboxylic acid esters can be prepared by reacting α,β-dihalogenonitriles with thioglycolic acid esters. google.com The modification of carboxylic acid derivatives, such as converting esters to thioesters, can also be achieved under specific, mild conditions, highlighting the versatility of these compounds in organic synthesis. rsc.org

The synthesis of N-acylhydrazone derivatives, for instance, starts from methyl 3-amino-4-methylthiophene-2-carboxylate, which is converted to a carbohydrazide (B1668358) via hydrazinolysis. researchgate.net This intermediate then reacts with various aldehydes to form the target acylhydrazone compounds. researchgate.net

Photoisomerization Reactions

The study of photochemical reactions of thiophenes reveals that they can undergo isomerization upon irradiation. clockss.orgacs.org The photoisomerization of 2-substituted thiophenes often results in the formation of the corresponding 3-substituted isomers. clockss.org This process is believed to occur from the singlet excited state of the molecule. clockss.org

Theoretical studies on model systems such as 2-methylthiophene (B1210033) and 2-cyanothiophene suggest that the photoisomerization mechanism involves the formation of intermediates. nih.gov One proposed mechanism involves the formation of a "Dewar" benzene-type isomer, which then rearranges to the more stable product. clockss.org Another explanation suggests a pathway involving conical intersections, which are points of degeneracy between electronic states that facilitate the conversion from the excited state back to the ground state of the isomerized product. nih.gov

Computational studies have explored several potential mechanisms for these photochemical rearrangements:

Internal Cyclization-Isomerization Route : Involves the formation of a bicyclic intermediate. nih.gov

Zwitterion-Tricyclic Route : Proceeds through a charged, tricyclic intermediate. nih.gov

Direct Route via Conical Intersection : The molecule moves from the Franck-Condon region to a conical intersection, which then leads to the photoproduct. This mechanism is supported by experimental observations. nih.gov

The photochemical isomerization of thienyl derivatives is explained by the formation of the Dewar isomer, which then rearranges to the most stable isomeric form. clockss.org In the case of thiophene itself, the Dewar intermediate can isomerize further to a tricyclic intermediate before forming the final product. clockss.org

Table 3: Proposed Mechanisms for Thiophene Photoisomerization

MechanismKey Intermediate/FeatureDescriptionReference
Dewar Isomer Formation"Dewar" thiopheneThe excited thiophene forms a less stable, bicyclic Dewar isomer, which then rearranges. clockss.org
Conical IntersectionConical Intersection PointThe excited molecule passes through a point of electronic degeneracy, leading directly to the isomerized product. nih.gov

Spectroscopic and Structural Elucidation of 3 Methylthiophene 2 Carbonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-methylthiophene-2-carbonitrile, offering detailed insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum would typically show signals for the methyl protons and the two aromatic protons on the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. The coupling between the adjacent aromatic protons would result in distinct splitting patterns, which helps in their assignment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. For this molecule, distinct signals are expected for the methyl carbon, the nitrile carbon, and the four carbons of the thiophene ring. The chemical shifts provide evidence for the electronic structure of the ring and the influence of the substituents.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would show correlations between the coupled protons on the thiophene ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from 1D spectra. These advanced techniques are crucial for the unambiguous structural determination of more complex derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This is a generalized prediction. Actual experimental values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ ~2.5 ~15
H-4 ~7.0 ~130
H-5 ~7.5 ~135
C-2 (C-CN) - ~115
C-3 (C-CH₃) - ~140
C-4 - ~130
C-5 - ~135

Vibrational spectroscopy techniques like Infrared (IR) and Raman are vital for identifying the functional groups present in this compound. nist.gov

IR Spectroscopy: The IR spectrum of this compound is characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. nist.gov Other significant peaks include those for C-H stretching of the methyl group and the aromatic ring, and various fingerprint vibrations corresponding to the thiophene ring structure. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C and C-S stretching vibrations of the thiophene ring are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are typically strong Raman scatterers.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching 2220 - 2240
Aromatic C-H Stretching 3000 - 3100
Methyl C-H Stretching 2850 - 2960
C=C (Thiophene ring) Stretching 1500 - 1600

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Electron Impact (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.18 g/mol ). nist.govbiosynth.com Common fragmentation pathways may involve the loss of the methyl group or the nitrile group, providing structural clues.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺. This is useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For C₆H₅NS, the exact mass is 123.01427 Da, which can be confirmed by HRMS to distinguish it from other compounds with the same nominal mass. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass-to-charge ratio)
[M]⁺ 123.01372
[M+H]⁺ 124.02155
[M+Na]⁺ 146.00349
[M+K]⁺ 161.97743

Data sourced from predicted values. uni.lu

X-ray Crystallography of this compound Complexes and Derivatives

While obtaining a single crystal of this compound itself can be challenging, X-ray crystallography of its derivatives or co-crystals provides definitive proof of its three-dimensional structure. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state. The planarity of the thiophene ring, the orientation of the methyl and nitrile substituents, and the packing of the molecules in the crystal lattice can all be determined with high accuracy. This information is invaluable for understanding structure-property relationships in materials derived from this compound.

Conformational Analysis and Stereochemical Investigations

Conformational analysis of this compound involves studying the rotational barriers around the C-C single bonds. While the thiophene ring is largely planar, the orientation of the methyl group relative to the nitrile group can be a subject of theoretical and experimental investigation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict the most stable arrangement. For derivatives of this compound with additional chiral centers, stereochemical investigations become crucial to understand their biological activity or optical properties.

Computational Chemistry and Theoretical Studies of 3 Methylthiophene 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic properties of 3-Methylthiophene-2-carbonitrile. These computational methods provide a molecular-level understanding of its structure, reactivity, and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2-CAS), are also applied, especially for studying excited states and photochemical reactions. These methods, while more computationally intensive, can provide a more accurate description of electron correlation effects, which are crucial for understanding reaction mechanisms.

Table 1: Illustrative Geometrical Parameters of Thiophene (B33073) Derivatives Calculated by DFT

Parameter2-Methylthiophene (B1210033)2-Cyanothiophene
C=C Bond Length (Å)~1.37~1.38
C-S Bond Length (Å)~1.72~1.71
C-C Bond Angle (°)~112~111
C-S-C Bond Angle (°)~92~92
Note: These are representative values based on typical DFT calculations for related compounds and serve to illustrate the type of data generated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In thiophene derivatives, both the HOMO and LUMO are typically delocalized over the entire π-system of the thiophene ring. The presence of substituents, such as the methyl and cyano groups in this compound, influences the energy levels of these orbitals. The electron-donating methyl group is expected to raise the HOMO energy, while the electron-withdrawing cyano group will likely lower the LUMO energy. This combined effect would lead to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, suggesting increased reactivity. The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying its reactive sites. The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Red areas typically indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack.

For this compound, the MESP would likely show a region of high negative potential around the nitrogen atom of the cyano group due to its high electronegativity. The sulfur atom in the thiophene ring and the π-system of the ring would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms of the methyl group. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns.

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are instrumental in exploring the reaction mechanisms and energetics of this compound, particularly in the context of photochemical reactions.

Photochemical Isomerization Mechanisms

Thiophene and its derivatives are known to undergo photochemical isomerization. Theoretical studies on model systems like 2-methylthiophene and 2-cyanothiophene have been conducted to elucidate the underlying mechanisms. These studies often employ advanced ab initio methods like CASSCF to explore the potential energy surfaces of the molecule in its excited states.

Several mechanisms have been proposed for the photoisomerization of thiophenes. One prominent pathway involves the formation of a conical intersection, which is a point where the potential energy surfaces of two electronic states (typically the ground state and an excited state) cross. The molecule, after being excited to a higher electronic state, can efficiently return to the ground state through this conical intersection, leading to the formation of an isomer. Alternative proposed mechanisms include an internal cyclization-isomerization route and a zwitterion-tricyclic pathway. Computational investigations suggest that the pathway involving a conical intersection often provides a better explanation for the experimentally observed products.

Investigation of Reaction Pathways and Energetics

Computational chemistry allows for a detailed investigation of the reaction pathways and the energetics involved in the transformations of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a given reaction can be constructed.

For the photochemical isomerization of thiophene derivatives, theoretical calculations can identify the structures of key intermediates and transition states on the ground and excited state potential energy surfaces. The energy barriers associated with these transition states determine the feasibility and rate of a particular reaction pathway. For example, DFT calculations can be used to predict the energy barriers for different isomerization routes, helping to validate and interpret experimental findings. These energetic studies are crucial for understanding why certain products are formed preferentially and for designing new photochemical reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules like this compound. Through the use of theoretical models and quantum mechanical calculations, it is possible to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These computational predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the electronic structure and vibrational modes of the molecule.

A common and effective approach for these predictions is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule to determine its energy and other properties. For a molecule such as this compound, a combination of a DFT functional (e.g., M06-2X) and a basis set (e.g., 6-311++G(d,p)) can be employed to achieve a high level of accuracy in the predicted spectroscopic data. The use of a solvent model, such as the SMD solvent model for acetonitrile (B52724) (MeCN), can further refine the calculations to better mimic experimental conditions.

The following sections detail the application of these computational methods to predict the IR, NMR, and UV-Vis spectra of this compound. While specific, detailed research findings from dedicated computational spectroscopic studies on this exact compound are not extensively available in the public domain, the following data is presented to illustrate the expected outcomes of such theoretical investigations.

Predicted Infrared (IR) Spectrum

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its IR spectrum. Each predicted frequency can be assigned to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of its chemical bonds.

Below is an illustrative table of predicted vibrational frequencies and their assignments for this compound, as would be obtained from a DFT calculation.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
~3100 C-H stretching (thiophene ring)
~2950 C-H stretching (methyl group)
~2230 C≡N stretching (nitrile group)
~1520 C=C stretching (thiophene ring)
~1450 CH₃ asymmetric bending
~1380 CH₃ symmetric bending
~1220 C-C stretching
~850 C-H out-of-plane bending

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations can also provide predictions of ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift value relative to a standard reference compound (e.g., tetramethylsilane, TMS).

The following tables illustrate the type of data that would be generated from computational NMR predictions for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
H4 ~7.2
H5 ~6.9
CH₃ ~2.5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 ~110
C3 ~140
C4 ~130
C5 ~125
C (nitrile) ~115
CH₃ ~15

These predicted chemical shifts are a valuable tool for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. These calculations can determine the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

An illustrative prediction for the main electronic transition of this compound is provided in the table below.

Table 4: Predicted UV-Vis Absorption for this compound

Predicted λmax (nm) Oscillator Strength (f) Electronic Transition
~280 > 0.1 π → π*

This information is crucial for understanding the electronic properties of the molecule and for interpreting its UV-Vis spectrum.

Biological and Pharmacological Investigations of 3 Methylthiophene 2 Carbonitrile Derivatives

Design and Synthesis of Biologically Active Thiophene-Based Compounds

The synthesis of biologically active compounds derived from 3-Methylthiophene-2-carbonitrile often involves leveraging the reactivity of the thiophene (B33073) ring and the nitrile group. A common synthetic strategy is the Gewald reaction, which allows for the construction of polysubstituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base. For instance, reacting a cyclic ketone with cyanoacetamide in a strong basic medium can lead to the formation of 2-aminothiophene derivatives. These can be further modified, for example, through Schiff base formation by reacting the 2-amino group with various substituted aryl aldehydes. tsijournals.com

Another approach involves the heterocyclization of N-(4-nitrophenyl) thiophene-2-carbohydrazonoyl chloride with arylidenethiosemicarbazones to yield 1,3,4-thiadiazole (B1197879) derivatives. sci-hub.se Furthermore, the 2-amino group of a thiophene core can be reacted with chloroacetyl chloride to produce an intermediate that is then coupled with various amines or hydrazine (B178648) hydrate (B1144303) to generate a diverse library of derivatives. mdpi.com The synthesis of N-acylhydrazones containing a thiophene nucleus has also been explored, where thiophene-2-carbohydrazide (B147627) is reacted with aldehydes in the presence of a catalyst. researchgate.net These synthetic strategies highlight the versatility of the this compound scaffold in generating a wide range of derivatives for biological screening.

In Vitro and In Vivo Biological Activity Screening

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. For example, a series of 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes were synthesized and screened for their antibacterial and antifungal activities. tsijournals.com Among the synthesized compounds, specific derivatives exhibited good activity against both bacterial and fungal strains. tsijournals.com

In another study, newly synthesized thiophene derivatives were evaluated for their in vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. nih.gov One particular compound, S1, was identified as a potent antibacterial agent against all tested strains with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. nih.gov Another compound, S4, showed excellent antifungal activity against Aspergillus niger and Candida albicans with a MIC of 0.91 µM/ml. nih.gov

Furthermore, a series of 2-(substituted-amino)-thiophene-carbonitrile derivatives have been investigated for their antifungal properties, with some compounds showing promising activity. researchgate.net The antifungal activity of these compounds was compared to standard agents like fluconazole (B54011) and amphotericin B. chemshuttle.com Specifically, cyclohexyl compounds within this series were identified as having the best antifungal potential. chemshuttle.com

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

CompoundTest OrganismActivity (Inhibition Zone/MIC)Reference
ss8eBacteriaGood tsijournals.com
ss8mBacteriaGood tsijournals.com
S1B. subtilis, S. aureus, E. coli, S. typhiMIC: 0.81 µM/ml nih.gov
3-amino thiophene-2-carboxamide derivatives (7a-c)S. aureus, B. subtilis, E. coli, P. aeruginosaRanged from 40.0 to 86.9% activity nih.gov
Spiro-indoline-oxadiazole 17C. difficileMIC: 2 to 4 μg/ml nih.gov

Table 2: Antifungal Activity of Selected Thiophene Derivatives

CompoundTest OrganismActivity (Inhibition Zone/MIC)Reference
ss8eFungiGood tsijournals.com
ss8mFungiGood tsijournals.com
S4A. niger, C. albicansMIC: 0.91 µM/ml nih.gov
4d (cyclohexyl derivative)Cryptococcus strainsMFC: 100-800 μg/mL chemshuttle.com

Anticancer and Cytotoxic Activities

Thiophene derivatives based on the this compound scaffold have emerged as a significant class of anticancer agents. nih.gov These compounds have been shown to be effective against various tumor cell lines. nih.gov For example, a series of thiophene derivatives demonstrated substantial antitumor effects against the non-small cell lung cancer cell line A549 and the colorectal cancer cell line CT26. nih.gov

In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity against the human lung cancer cell line (A-549). nih.gov Compound S8 showed effective cytotoxic activity at a concentration of 10⁻⁴ M. nih.gov Another study reported the synthesis of thiophene derivatives and their evaluation against HepG2 and SMMC-7721 cell lines, with one compound (TP 5) identified as a potential anticancer agent. mdpi.com

Furthermore, a series of novel thiophene derivatives were synthesized and their anti-cancer efficacy was tested against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). impactfactor.org One compound, RAA5, demonstrated strong anti-cancer activity in the primary screening and was selected for a five-dose assay. impactfactor.org The most susceptible cancer cell lines to this compound were breast, renal, lung, leukemia, and CNS cancer. impactfactor.org

Table 3: Cytotoxic Activity of Selected Thiophene Derivatives

Compound/Derivative SeriesCell Line(s)IC50/ActivityReference
Thiophene derivativesA549, CT26Substantial antitumor effects nih.gov
Compound S8A-549 (human lung cancer)Effective at 10⁻⁴ M nih.gov
TP 5HepG2, SMMC-7721Potent anticancer agent mdpi.com
Compound RAA560 cancer cell linesStrong anti-cancer activity impactfactor.org
Thiophene-2-thiosemicarbazonesHepG2IC50 = 1.37 ± 0.15 mM (for compound 24) sci-hub.se

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have also been investigated for their anti-inflammatory properties. nih.govnih.gov A series of 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes were synthesized and screened for their anti-inflammatory activity, with two compounds, ss8f and ss8e, showing promising results. tsijournals.com

In another study, ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were synthesized and tested for in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. jpsbr.org One compound, 1c, exhibited the maximum inhibitory activity. jpsbr.org The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been noted as important for the anti-inflammatory activity of thiophene derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Histone Acetyltransferase, EGFR, Topoisomerase)

The inhibition of various enzymes is a key mechanism through which this compound derivatives exert their therapeutic effects. Thiophene-3-carbonitriles have been studied as MurF enzyme inhibitors, which is a crucial enzyme in bacterial cell wall biosynthesis. nih.gov

Thiophene-based scaffolds have also been extensively explored as inhibitors of protein kinases, which play a critical role in cancer development. For instance, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER2. mdpi.com The thienotriazine and 3-cyanotetrahydrobenzothiophene cores have been used to create dual-acting EGFR/HER2 inhibitors. mdpi.com One study reported a novel m-phenylenediamine (B132917) thieno tsijournals.comsci-hub.senih.govtriazine derivative with an IC50 of about 0.33 nM against EGFR. mdpi.com Another thiophene-based derivative showed an IC50 of about 30.8 nM against EGFR. mdpi.com

Furthermore, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was found to inhibit tubulin polymerization and WEE1 kinase, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Microwave-assisted synthesis has been employed to rapidly access 3-aminobenzo[b]thiophenes, which serve as scaffolds for the preparation of inhibitors for kinases such as LIMK1 and PIM kinases. rsc.org

Table 4: Enzyme Inhibition by Selected Thiophene Derivatives

Derivative Class/CompoundTarget EnzymeActivity (IC50)Reference
Thiophene-3-carbonitrilesMurF enzymeIC50 values ranging from 0.18 to 663 μM nih.gov
m-phenylenediamine thieno tsijournals.comsci-hub.senih.govtriazine derivativeEGFR~0.33 nM mdpi.com
Thiophene-based derivativeEGFR~30.8 nM mdpi.com
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaTubulin, WEE1 kinaseInhibition of polymerization and kinase activity nih.gov

Antioxidant Activity Assessment

Several studies have evaluated the antioxidant potential of this compound derivatives. A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened for their antioxidant activity using the DPPH method. nih.gov Compounds S4 and S6 exhibited excellent antioxidant activity with IC50 values of 48.45 and 45.33, respectively. nih.gov

In another investigation, the antioxidant activity of newly synthesized thiophene derivatives was determined using a stable DPPH free radical. impactfactor.org Compounds RAA5 and RAA7 showed excellent antioxidant activity compared to the standard, ascorbic acid. impactfactor.org The antioxidant properties of 3-amino thiophene-2-carboxamide derivatives have also been reported, with one derivative showing 62.0% inhibition in an ABTS assay, which was comparable to ascorbic acid. nih.gov A study comparing the antioxidant properties of thiophene and its aminocarbonitrile derivative (2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile) also confirmed their radical scavenging abilities. researchgate.net

Table 5: Antioxidant Activity of Selected Thiophene Derivatives

Compound/DerivativeAssayActivity (IC50 / % Inhibition)Reference
Compound S4DPPHIC50: 48.45 nih.gov
Compound S6DPPHIC50: 45.33 nih.gov
Compound RAA5DPPHExcellent activity impactfactor.org
Compound RAA7DPPHExcellent activity impactfactor.org
3-amino thiophene-2-carboxamide derivative 7aABTS62.0% inhibition nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Docking

The exploration of structure-activity relationships is fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound influence its biological activity. For thiophene derivatives, including those related to this compound, SAR studies have been instrumental in identifying key structural features for enhanced pharmacological effects, particularly in the realm of anticancer research.

Thiophene analogs are known to exert their biological effects by inhibiting various signaling pathways implicated in cancer. nih.gov The nature and position of substituents on the thiophene ring play a crucial role in determining the specific cancer-related protein targets with which these compounds interact. nih.gov For instance, in a series of heterocyclic combretastatin (B1194345) analogues, the replacement of a phenyl group with heterocyclic moieties like benzothiophene (B83047) resulted in improved anti-cancer activity. nih.gov

In the context of anticancer activity, the introduction of different functional groups to the thiophene core has been shown to be critical. For example, a study on N-acylhydrazones containing a thiophene nucleus revealed that the presence of a hydroxyl group on an associated phenyl ring is essential for cytotoxic activity.

Molecular docking studies provide a computational approach to understanding the interactions between a ligand and a protein at the molecular level. This technique is frequently employed to predict the binding modes of novel compounds and to rationalize their observed biological activities. For thiophene derivatives, molecular docking has been used to simulate their interactions with various protein targets relevant to cancer, such as tubulin and protein kinases.

In one study, molecular docking was used to investigate the binding of thiazole-thiophene scaffolds to breast cancer proteins (PDB ID: 2W3L). nih.gov The docking results helped to elucidate the potential mechanism of action of the most active compounds. nih.gov Similarly, the binding modes of highly potent heterocyclic combretastatin analogues were investigated using molecular docking with tubulin. The studies revealed that these compounds bind to the same hydrophobic pocket as colchicine, a well-known tubulin inhibitor, and are stabilized by van der Waals interactions. nih.gov

A series of novel thiophene derivatives, synthesized through multicomponent reactions, were evaluated for their anti-proliferative activity against several cancer cell lines. The most active compounds, 11e and 11f, were subjected to molecular docking studies to understand their binding interactions, which yielded promising results for their potential as anticancer agents. rjraap.com

Compound IDTarget ProteinKey Interactions/ObservationsReference
Thiazole-thiophene derivatives (4a,b, 8a, 11b, 13a,b)Breast cancer protein (PDB: 2W3L)The most biologically active compounds were selected for docking studies to understand their protein-receptor interactions. nih.gov
Heterocyclic combretastatin analogues (8, 12, 29)TubulinCompounds bind in the hydrophobic pocket at the α- and β-tubulin interface, stabilized by van der Waals' interactions. nih.gov
Thiophene derivatives (11e, 11f)Not specifiedMolecular docking studies were carried out on the most active compounds, yielding promising results. rjraap.com

Applications in Drug Discovery and Development

The thiophene scaffold is a well-established pharmacophore in drug discovery, with numerous thiophene-containing drugs approved for clinical use. Thiophene derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antihypertensive agents. nih.gov The versatility of the thiophene ring allows for the synthesis of large libraries of compounds with diverse biological activities. nih.gov

The development of novel synthetic methodologies, such as multicomponent reactions, has facilitated the efficient production of diverse thiophene derivatives for pharmacological screening. rjraap.com These approaches enable the creation of libraries of compounds that can be tested against various biological targets, accelerating the discovery of new drug candidates.

Specifically, derivatives of this compound and related structures have shown potential in the development of new therapeutics. For example, novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which share a substituted thiophene core, have been synthesized and evaluated for their cytotoxic activities against a range of human cancer cell lines. nih.gov Two compounds from this series demonstrated significant apoptotic, anti-metastatic, and anti-angiogenic effects, highlighting their potential as anticancer drug candidates. nih.gov

Furthermore, the discovery of bicyclic and tricyclic cyclohepta[b]thiophene derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests the potential application of thiophene-based compounds in the treatment of Alzheimer's disease. nih.gov

The collective findings from SAR studies, molecular docking, and pharmacological screening underscore the importance of the this compound scaffold and its derivatives as a promising starting point for the design and development of new therapeutic agents for various diseases, most notably cancer. Continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and selectivity.

Catalytic and Material Science Applications of 3 Methylthiophene 2 Carbonitrile Derivatives

Utilization as Ligands in Coordination Chemistry and Catalysis

The sulfur and nitrogen atoms within 3-methylthiophene-2-carbonitrile and its derivatives provide excellent coordination sites for metal ions, making them effective ligands in the synthesis of novel metal complexes. These complexes are not only of structural interest but also exhibit significant catalytic potential.

The synthesis of metal complexes involving thiophene (B33073) derivatives has been an area of active research. While direct studies on this compound metal complexes are emerging, extensive work has been done on closely related derivatives, such as 3-methylthiophene-2-carboxylic acid. For instance, new copper(II) and cobalt(II) complexes have been synthesized and characterized using various spectroscopic and analytical techniques.

In a notable study, the reaction of 3-methylthiophene-2-carboxylic acid (HMTK) with copper(II) acetate (B1210297) resulted in a dinuclear complex, [Cu₂(MTK)₄(H₂O)₂]. This complex could then be reacted with N-heterocyclic ligands like 2-methylfuro[3,2-c]pyridine (B3350863) (MeFP) to yield both dinuclear, [Cu₂(MTK)₄L₂], and monomeric, [Cu(MTK)₂L₂], complexes. The formation of monomeric versus dinuclear structures was found to be dependent on the amount of the heterocyclic ligand used.

The characterization of these complexes involves a suite of analytical methods to determine their structure and properties.

Table 1: Analytical Techniques for Characterizing Metal Complexes

TechniquePurpose
Elemental Analysis (C,H,N)Determines the empirical formula of the synthesized complexes. researchgate.net
Infrared (IR) SpectroscopyIdentifies the coordination modes of the ligand to the metal center by observing shifts in vibrational frequencies of functional groups (e.g., C=O, C≡N). nih.gov
Electronic (UV-Vis) SpectraProvides information about the electronic transitions within the complex, which helps in deducing the geometry of the coordination sphere.
X-ray Single Crystal Structure AnalysisOffers definitive proof of the molecular structure, including bond lengths and angles, and the overall coordination geometry of the complex. For example, the crystal structure of [Cu(MTK)₂(MeFP)₂] revealed a trans square-planar arrangement with the copper(II) atom bonded to two nitrogen atoms and two carboxylate oxygen atoms.
Magnetic SusceptibilityMeasures the magnetic properties of the complexes, which can help in determining the oxidation state and electron configuration of the central metal ion. researchgate.net
Molar ConductanceIndicates whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into its ionic nature. researchgate.net

Similar synthetic strategies and characterization techniques are applied to cobalt(II) complexes and complexes with other transition metals, highlighting the versatility of thiophene-based ligands in coordination chemistry. nih.gov

Metal complexes derived from thiophene-based ligands are not just of structural interest; they also serve as effective catalysts in a variety of organic reactions. The specific reactivity is influenced by the nature of the metal center and the ligand framework.

For example, a series of copper, cobalt, nickel, and manganese complexes synthesized with 5-amino-2-cyanopyridine, a compound with structural similarities to this compound, were tested for their catalytic activity in the Henry reaction (a carbon-carbon bond-forming reaction). ias.ac.in These complexes demonstrated good catalytic effects, achieving yields between 69% and 87%. ias.ac.in This suggests that metal complexes of this compound could also exhibit catalytic activity in similar organic transformations.

The broader field of organometallic chemistry has shown that thiophene derivatives can be instrumental in catalysis. For instance, palladium-catalyzed reactions like the Stille and Suzuki cross-coupling reactions are common methods for creating C-C bonds to synthesize more complex thiophene-containing molecules, and these reactions are compatible with nitrile groups. nih.gov

Integration into Functional Materials

The unique electronic structure of the thiophene ring makes its derivatives, including this compound, prime candidates for incorporation into advanced functional materials with applications in electronics and energy.

Polythiophenes are a well-known class of conductive polymers. pageplace.de The introduction of functional groups, such as the cyano (–C≡N) group found in this compound, is a key strategy for tuning the electronic and optical properties of these materials. nih.gov The strong electron-withdrawing nature of the nitrile group can significantly influence the polymer's band gap and conductivity. nih.gov

While research is ongoing, the polymerization of this compound or its incorporation as a co-monomer in polymer chains could lead to new conductive materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group's compatibility with various polymerization techniques, including Grignard reactions and Sonogashira couplings, facilitates its use in creating these advanced materials. chemshuttle.com

Thiophene derivatives are extensively used in the development of organic solar cells (OSCs) due to their excellent light-harvesting properties and charge-transport characteristics. nih.govrsc.org Specifically, polyalkylthiophene derivatives are among the most utilized polymers in photovoltaic applications. researchgate.net

Recent research has highlighted the potential of 3-methylthiophene (B123197), the parent compound of this compound, as a sustainable, eco-friendly solvent for the fabrication of high-performance OSCs. nih.gov Solar cells fabricated using 3-methylthiophene as a solvent have achieved power conversion efficiencies (PCEs) as high as 18.13%, which is among the highest values reported for cells made with halogen-free solvents. nih.gov

Furthermore, the strategic design of thiophene-based molecules is crucial for improving OSC performance. The development of novel polythiophene derivatives is a key area of research, with recent advancements leading to PCEs exceeding 16% in all-polymer solar cells. researchgate.net The introduction of nitrile functionalities into these polymer backbones is a promising avenue for further enhancing their photovoltaic performance. nih.gov

Table 2: Performance of Organic Solar Cells with Thiophene Derivatives

Donor/Acceptor System or SolventPower Conversion Efficiency (PCE)Reference
3-Methylthiophene (as solvent)18.13% nih.gov
PFETVT-T based binary All-PSC11.81% researchgate.net
PFETVT-T based ternary All-PSC>16% researchgate.net

Industrial Applications (e.g., Agrochemicals: Insecticides)

Beyond the lab, derivatives of 3-methylthiophene have found practical applications in industry. One of the most notable uses is in the agrochemical sector. 3-Methylthiophene serves as a precursor in the synthesis of the pesticide morantel. wikipedia.org Morantel is an anthelmintic drug used in veterinary medicine to treat parasitic worm infections in livestock. The thiophene ring is a key structural component of this and other biologically active molecules. The general class of thiophene derivatives has been noted for its insecticidal and acaricidal activities. researchgate.net This highlights the importance of simple thiophene building blocks like this compound in developing more complex, commercially valuable products.

Conclusion and Future Research Directions

Summary of Key Findings and Current Gaps

3-Methylthiophene-2-carbonitrile has emerged as a significant heterocyclic building block with established foundations in synthetic chemistry and growing potential in applied sciences. The core of its chemical identity lies in the substituted thiophene (B33073) ring, a pharmacophore recognized for its versatile biological activities. nih.govrsc.org Key findings reveal that this compound is a crystalline solid at room temperature, with a defined molecular weight of approximately 123.18 g/mol . chemeo.combiosynth.com Its synthesis is well-documented, with the Gewald reaction being a prominent and versatile method for creating polysubstituted 2-aminothiophenes, which can be precursors to or derivatives of the target compound. thieme-connect.dewikipedia.orgumich.edu

Derivatives of 3-methylthiophene (B123197) have demonstrated notable biological potential, including antimicrobial and antioxidant activities. nih.govresearchgate.net For instance, 3-methyl thiophene-2-carboxamide derivatives have been studied for their antibacterial effects, although they showed lower inhibition values compared to their 3-amino and 3-hydroxy counterparts. nih.gov The reactivity of the thiophene core, particularly through reactions like the Suzuki cross-coupling, allows for the synthesis of a wide array of derivatives, such as thienyl ketones, which are important motifs in pharmaceutical compounds. researchgate.net

However, significant gaps in the current body of research exist. While foundational synthetic routes are established, there is a lack of extensive studies on optimizing these processes for large-scale, green production. Detailed mechanistic studies for many of its reactions, beyond the general mechanism of the Gewald reaction, are not widely available. Furthermore, while preliminary biological activities have been reported for its derivatives, comprehensive structure-activity relationship (SAR) studies are limited. The full spectrum of its pharmacological potential remains largely unexplored. Similarly, its application in material science is nascent, with initial findings in nonlinear optics pointing towards untapped potential. chemshuttle.com A deeper investigation into its electronic and photophysical properties is necessary to fully ascertain its utility in advanced materials.

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of thiophene derivatives, including this compound, continues to be an active area of research, with a focus on efficiency, versatility, and sustainability.

The Gewald Reaction: This multicomponent reaction remains a cornerstone for synthesizing 2-aminothiophenes, which are closely related precursors. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction is valued for its operational simplicity and the availability of starting materials. umich.edu Recent advancements have focused on improving this classic method. The use of microwave irradiation has been shown to reduce reaction times and improve yields. wikipedia.org Furthermore, heterogeneous base catalysts like calcined Mg-Al hydrotalcite are being explored to replace traditional amine catalysts, facilitating easier workup and catalyst recycling. thieme-connect.de

Suzuki-Miyaura Cross-Coupling: For the further functionalization of the this compound scaffold, the Suzuki-Miyaura coupling is a powerful tool. researchgate.net This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the thiophene ring (as a halide or triflate derivative) and various aryl or vinyl boronic acids. libretexts.orgmdpi.com Research in this area focuses on developing more efficient catalyst systems, including those based on nickel, and expanding the substrate scope to include less reactive electrophiles like aryl chlorides. libretexts.orgmdpi.com Base-free conditions for carbonylative Suzuki couplings are also being developed, broadening the reaction's applicability to sensitive substrates. nih.gov

Alternative Routes: Other synthetic pathways include the reaction of 3-methylthiophene with chlorinating agents like sulfuryl chloride to produce 2-chloro-3-methylthiophene (B80250), a key intermediate that can be converted to other derivatives. google.com Another classical approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is treated with a sulfurizing agent like phosphorus pentasulfide. pharmaguideline.com

Future advancements will likely focus on flow chemistry for continuous manufacturing, the development of biocatalytic routes to enhance enantioselectivity and reduce environmental impact, and the use of computational studies to predict reaction outcomes and design novel synthetic pathways.

Future Prospects in Medicinal Chemistry and Drug Design

The thiophene nucleus is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. nih.govrsc.org this compound and its derivatives represent a promising scaffold for the discovery of new therapeutic agents.

Antimicrobial Agents: Thiophene derivatives have shown a broad spectrum of antimicrobial activity. nih.goveprajournals.com Studies on 3-substituted thiophene-2-carboxamides have revealed that the nature of the substituent at the 3-position is crucial for antibacterial efficacy. nih.gov Future research should focus on synthesizing and screening libraries of this compound derivatives against a wider range of pathogens, including drug-resistant strains. The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, providing multiple points for diversification to build extensive SAR profiles. Molecular docking studies could be employed to understand interactions with bacterial targets like dihydrofolate reductase and to rationally design more potent inhibitors. nih.gov

Antioxidant and Anti-inflammatory Compounds: Research has indicated that certain aminothiophene derivatives possess antioxidant properties. nih.gov Given the link between oxidative stress and inflammatory diseases, future work could explore the potential of this compound derivatives as anti-inflammatory agents. The synthesis of compounds that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, would be a valuable direction.

Anticancer and Kinase Inhibitors: The thiophene ring is a key component in several kinase inhibitors used in cancer therapy. The structural versatility of the this compound scaffold makes it an attractive starting point for designing novel kinase inhibitors. By employing synthetic strategies like the Suzuki coupling, various aryl and heteroaryl moieties can be introduced to target the ATP-binding site of specific kinases implicated in cancer progression.

Future medicinal chemistry research will benefit from integrating computational tools for in silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to prioritize the synthesis of the most promising candidates, accelerating the drug discovery process.

Advanced Material Science Applications and Technological Innovations

The unique electronic properties of the thiophene ring make it a valuable component in the field of material science, particularly for organic electronics. This compound offers a modifiable platform for developing novel functional materials.

Nonlinear Optics (NLO): Initial research suggests that this compound can be used to create materials with meta-substitution patterns suitable for nonlinear optics research. chemshuttle.com The combination of the electron-rich thiophene ring and the electron-withdrawing nitrile group can lead to significant second-order NLO responses. Future work should involve the synthesis of push-pull systems by attaching strong electron-donating groups to the thiophene ring to enhance these properties.

Organic Conductors and Semiconductors: Thiophene-based polymers are among the most studied conducting polymers. The this compound unit could be incorporated into polymer backbones to create new organic semiconductors. The methyl and nitrile groups can be used to tune the solubility, processability, and electronic energy levels of the resulting polymers. These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes are often used as building blocks for emissive and charge-transporting materials in OLEDs. The this compound scaffold could be elaborated into complex molecules that serve as hosts, emitters, or charge-transport layers. The inherent thermal and chemical stability of the thiophene ring is advantageous for device longevity.

Technological innovation in this area will depend on the precise control of molecular architecture to optimize properties such as charge carrier mobility, emission wavelength, and quantum efficiency. The development of efficient synthetic routes to create well-defined oligomers and polymers from this compound will be crucial for advancing these applications.

Q & A

Q. What are the established synthetic routes for 3-Methylthiophene-2-carbonitrile, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization or substitution reactions involving thiophene precursors. A common method involves the use of ZnCl₂ as a catalyst in DMF under reflux to promote condensation reactions between amino-thiophene derivatives and aldehydes or anhydrides . Key parameters include:

  • Temperature : Prolonged reflux (2–3 hours) improves conversion rates.
  • Catalyst loading : ZnCl₂ (0.8 mmol per 1 mmol substrate) optimizes cyclization efficiency.
  • Purification : Recrystallization from ethanol (96%) or reverse-phase HPLC (MeCN:H₂O gradients) ensures high purity (>95%) .
    Physical properties (e.g., boiling point: 212.7°C at 760 mmHg, density: 1.2 g/cm³) are critical for solvent selection and reaction scaling .

Q. How is this compound characterized spectroscopically, and what are the diagnostic peaks in its IR and NMR spectra?

  • IR spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1650–1700 cm⁻¹ (C=O or conjugated C=C) .
  • ¹H NMR : Signals at δ 2.4–2.6 ppm (methyl group) and δ 6.8–7.2 ppm (thiophene protons) confirm substitution patterns .
  • ¹³C NMR : Peaks at ~110–120 ppm (C≡N) and 125–140 ppm (thiophene carbons) .
    LC-MS and HRMS validate molecular weight (123.176 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitrile group activates the thiophene ring for nucleophilic attack at the 5-position. Computational studies (DFT) suggest:

  • Charge distribution : The 3-methyl group sterically hinders electrophilic substitution but stabilizes intermediates via hyperconjugation .
  • Kinetics : Second-order rate constants for reactions with amines (e.g., aniline) correlate with solvent polarity, with DMF accelerating reactions by stabilizing transition states .

Q. How can structural analogs of this compound be designed to enhance antibacterial activity?

Modifications to the thiophene scaffold (e.g., introducing carboxamide or carboxylic acid groups) improve bioactivity. For example:

  • Analog synthesis : Reacting this compound with succinic anhydride yields derivatives with MIC values of 4–8 µg/mL against S. aureus .
  • Structure-activity relationships (SAR) : Electron-withdrawing groups at the 3-position enhance membrane penetration, while bulky substituents reduce cytotoxicity .

Q. What contradictions exist in reported spectroscopic data for this compound derivatives, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., methyl group signals varying by ±0.2 ppm) often arise from solvent effects or impurities. Best practices include:

  • Standardization : Using deuterated DMSO or CDCl₃ for consistent referencing .
  • Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

Q. What computational methods are effective for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts:

  • HOMO-LUMO gaps : ~5.2 eV, indicating moderate reactivity .
  • Electrostatic potential maps : Highlight nucleophilic regions at the nitrile group and electrophilic sites on the thiophene ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.